molecular formula C24H26Na2O4 B12712587 Norbixin disodium CAS No. 33261-81-3

Norbixin disodium

Cat. No.: B12712587
CAS No.: 33261-81-3
M. Wt: 424.4 g/mol
InChI Key: APLSESHXCGENDZ-ZKAUOVOBSA-L
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Description

Norbixin disodium is a water-soluble derivative of the natural apocarotenoid norbixin, which is sourced from the seeds of the achiote tree ( Bixa orellana ) . This conversion from the parent compound, oil-soluble bixin, is achieved through saponification, yielding a compound that is readily soluble in aqueous environments . For researchers, this compound offers a tractable form to study the compelling bioactivities of the norbixin molecule. Promising preclinical research has demonstrated that norbixin can traverse biological systems and exert significant neuroprotective effects . In models of retinal degeneration, such as age-related macular degeneration and Stargardt disease, systemic administration of norbixin was shown to preserve photoreceptor function, reduce the accumulation of toxic pigments like A2E and lipofuscin in the retinal pigment epithelium, and protect against light-induced damage . The primary mechanism of action underpinning these effects is believed to be its potent antioxidant activity, which includes the ability to activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress . Beyond ophthalmology, its broad antioxidant and anti-inflammatory properties, as well as its potential to stimulate tissue regeneration and fibroblast production, make it a compound of interest for research in wound healing and other oxidative stress-related pathologies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

33261-81-3

Molecular Formula

C24H26Na2O4

Molecular Weight

424.4 g/mol

IUPAC Name

disodium;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate

InChI

InChI=1S/C24H28O4.2Na/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28;;/h5-18H,1-4H3,(H,25,26)(H,27,28);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+;;

InChI Key

APLSESHXCGENDZ-ZKAUOVOBSA-L

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[O-])/C)/C)/C=C/C=C(/C=C/C(=O)[O-])\C.[Na+].[Na+]

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[Na+].[Na+]

Related CAS

542-40-5 (Parent)

Origin of Product

United States

Biosynthesis and Bioconversion Pathways of Norbixin

Enzymatic Cleavage of Carotenoid Precursors to Apocarotenoids

Apocarotenoids, including norbixin (B1239005), are synthesized through the oxidative cleavage of carotenoids. mdpi.comresearchgate.net This crucial step is catalyzed by a specific class of enzymes.

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme, Fe(II)-dependent enzymes that play a pivotal role in apocarotenoid biosynthesis. frontiersin.orgnih.govsci-hub.se They catalyze the oxidative cleavage of double bonds within the carotenoid backbone. mdpi.comresearchgate.net In the context of norbixin biosynthesis, CCDs are responsible for the initial cleavage of a C40 carotenoid precursor. frontiersin.orgresearchgate.net Specifically, research points to the involvement of CCDs in cleaving lycopene (B16060) at the 5,6 and 5',6' positions, which is considered the first committed step in the bixin (B190684) biosynthesis pathway, leading to the formation of bixin aldehyde. frontiersin.orgresearchgate.net

Studies on Bixa orellana have identified several CCD genes, including members of the CCD1 and CCD4 subfamilies, that are potentially involved in this process. frontiersin.orgnih.gov The functional characterization of these enzymes, often through expression in heterologous systems like Escherichia coli, has been instrumental in understanding their specific roles and substrate specificities. frontiersin.orgresearchgate.net For instance, several BoCCD genes have been shown to catalyze the conversion of lycopene to bixin aldehyde. frontiersin.orgnih.gov

The biosynthesis of norbixin begins with the C40 carotenoid, lycopene. researchgate.netconicet.gov.ar The proposed pathway involves a series of enzymatic reactions:

Oxidative Cleavage: The first step is the symmetric cleavage of lycopene at its 5,6 and 5',6' double bonds. This reaction is catalyzed by a lycopene cleavage dioxygenase (a type of CCD) to yield bixin aldehyde. frontiersin.orgresearchgate.net

Oxidation: The resulting bixin aldehyde undergoes oxidation of its terminal aldehyde groups to carboxylic acid groups. This conversion is catalyzed by a bixin aldehyde dehydrogenase, resulting in the formation of norbixin. frontiersin.orgresearchgate.net

Genetic and Molecular Regulation of Norbixin Biosynthesis

The production of norbixin is tightly regulated at the genetic level, with specific genes being expressed in the tissues where biosynthesis occurs, primarily the seeds of Bixa orellana. frontiersin.org

Transcriptomic analyses of Bixa orellana at different stages of seed development have provided significant insights into the genes involved in norbixin biosynthesis. frontiersin.orgnih.gov These studies have shown that the expression of genes encoding key enzymes in the carotenoid and apocarotenoid pathways is highly correlated with the accumulation of bixin and its precursor, norbixin. frontiersin.orgnih.gov

Specifically, the expression of genes such as BoPSY2 (phytoene synthase 2), BoPDS1 (phytoene desaturase 1), and BoZDS (zeta-carotene desaturase), which are involved in the synthesis of the precursor lycopene, is strongly linked to bixin content. frontiersin.org Furthermore, the expression of specific BoCCD, BoALDH (aldehyde dehydrogenase), and BoMET (methyltransferase) gene members shows a high correlation with bixin accumulation during the final stages of seed development. nih.govnih.gov This coordinated gene expression suggests a complex regulatory network governing the biosynthesis of these pigments. nih.govnih.gov

Several key enzymes in the norbixin biosynthetic pathway have been identified and characterized:

Lycopene Cleavage Dioxygenase (LCD) / Carotenoid Cleavage Dioxygenases (CCDs): As mentioned, these enzymes initiate the pathway by cleaving lycopene. frontiersin.orgresearchgate.net Multiple CCDs from Bixa orellana, including BoCCD1 and BoCCD4, have been identified and shown to be active in producing bixin aldehyde from lycopene. frontiersin.orgresearchgate.net

Bixin Aldehyde Dehydrogenase (BoALDH): This enzyme is responsible for the oxidation of bixin aldehyde to form norbixin. frontiersin.orgresearchgate.net Several BoALDH gene members have been identified through transcriptomic studies and are correlated with bixin production. researchgate.netnih.gov

Norbixin Methyltransferase (BoMET/BoSABATH): While norbixin itself is a dicarboxylic acid, its methylated derivative, bixin, is also a major product in Bixa orellana. The methylation of norbixin is catalyzed by a norbixin methyltransferase, which belongs to the SABATH family of methyltransferases. ufv.brbiorxiv.org

The table below summarizes the key enzymes and their functions in the biosynthesis of norbixin.

EnzymeGene FamilyFunction in Norbixin Biosynthesis
Lycopene Cleavage DioxygenaseCCDCleaves lycopene to produce bixin aldehyde. frontiersin.orgresearchgate.net
Bixin Aldehyde DehydrogenaseALDHOxidizes bixin aldehyde to form norbixin. frontiersin.orgresearchgate.net

Microbial and Biotechnological Approaches for Norbixin Production

The demand for natural colorants has spurred interest in producing norbixin and other carotenoids through biotechnological methods. frontiersin.org These approaches offer a potentially sustainable and controlled alternative to extraction from plant sources.

Microbial fermentation, using bacteria, yeasts, or fungi, is a promising avenue for producing valuable compounds. frontiersin.orgfoodsafety.institute Genetic engineering techniques can be employed to introduce and optimize the biosynthetic pathway for norbixin in suitable microbial hosts. foodsafety.institutenih.gov This involves expressing the necessary genes from Bixa orellana, such as those for lycopene cleavage dioxygenase and bixin aldehyde dehydrogenase, in a microorganism that can produce the precursor, lycopene. frontiersin.orgresearchgate.net

For example, the sequential activity of the three key enzymes from lycopene has been successfully demonstrated in E. coli, leading to the production of bixin. frontiersin.org This demonstrates the feasibility of reconstructing the norbixin biosynthetic pathway in a microbial system. Further optimization of microbial strains and fermentation processes could lead to the large-scale, cost-effective production of norbixin. frontiersin.org

Heterologous Expression Systems for Pathway Reconstruction

The elucidation of the bixin and norbixin biosynthetic pathway was significantly advanced by reconstructing the entire sequence in a heterologous host. researchgate.net Escherichia coli, a bacterium widely used in biotechnology and genetic engineering, has been the primary system for this purpose. frontiersin.orgwikipedia.org Researchers successfully engineered E. coli to produce bixin by introducing the three key genes from the annatto (B74696) plant, Bixa orellana. researchgate.netresearchgate.net

The process involved using an E. coli strain that was already metabolically engineered to accumulate lycopene, the pathway's precursor. researchgate.net Into this lycopene-producing host, the following genes from B. orellana were introduced and expressed:

Lycopene Cleavage Dioxygenase (BoLCD) : This enzyme, a member of the CCD4 subfamily, performs the first committed step, cleaving lycopene at the 5,6/5′,6′ double bonds to form bixin aldehyde. researchgate.netresearchgate.netfrontiersin.org More recent studies have identified several CCD members, including BoCCD1 and other BoCCD4s, that can catalyze this reaction. nih.govnih.gov

Bixin Aldehyde Dehydrogenase (BoALDH) : This enzyme catalyzes the oxidation of bixin aldehyde to produce norbixin. researchgate.netresearchgate.net

Norbixin Carboxyl Methyltransferase (BoMTH) : This enzyme completes the pathway by methylating one of the carboxyl groups of norbixin to form bixin. researchgate.netresearchgate.net

Metabolic Engineering Strategies for Enhanced Yields

With the biosynthetic pathway established, metabolic engineering efforts can be applied to enhance the production yields of norbixin and bixin in heterologous hosts. numberanalytics.com The primary goal of these strategies is to optimize the flow of metabolites through the desired pathway while minimizing loss to competing pathways. e-bookshelf.de

Key strategies for enhancing yields include:

Enhancing Precursor Supply : The production of norbixin is fundamentally dependent on the availability of its precursor, lycopene. The initial successful reconstruction of the pathway in E. coli was built upon a strain already engineered for high-level lycopene production. researchgate.net Further increasing terpenoid precursor production through the upstream MEP (2-C-methyl-D-erythritol-4-phosphate) pathway is a critical strategy. ucl.ac.uk This can involve overexpressing key enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase). ucl.ac.uk

Pathway Engineering and Optimization : This involves the introduction and fine-tuning of the biosynthetic genes. Strategies include using strong promoters to drive high levels of gene expression and ensuring the balanced expression of all pathway enzymes (BoLCD, BoALDH, BoMTH) to prevent the accumulation of potentially toxic intermediates and to avoid metabolic bottlenecks. numberanalytics.commdpi.com

Host Strain Modification : The choice of host is crucial. While E. coli is a common workhorse, other systems like the yeast Saccharomyces cerevisiae or filamentous fungi might offer advantages, such as different compartmentalization or precursor availability. frontiersin.orgmdpi.com Modifying the host to eliminate competing metabolic pathways that also use lycopene or its precursors can redirect metabolic flux towards norbixin synthesis. numberanalytics.com

Chemical Synthesis and Derivatization of Norbixin Disodium

De Novo Synthetic Routes for Norbixin (B1239005) Analogues

The total chemical synthesis, or de novo synthesis, of norbixin and its analogues provides a route independent of natural extraction and allows for the creation of structurally precise molecules. Research has established multi-step protocols to construct the complex polyene backbone of these compounds.

Another advanced synthetic strategy for producing norbixin esters is the Julia–Kocienski olefination. acs.org This method involves the reaction of a specifically designed C₇ benzothiazolyl (BT) sulfone with a C₁₀ dialdehyde. acs.org A significant advantage of this route is the use of a mild base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which promotes the olefination reaction without causing the hydrolysis of the ester groups, allowing for the targeted synthesis of norbixin ethyl ester in a 36% yield over four steps. acs.org

Table 1: Overview of De Novo Synthetic Strategies for Norbixin and its Ester
Synthetic StrategyKey ReactantsKey FeaturesProductReported YieldSource
Bromoacetate Olefination ProtocolGeraniol (starting material), C₂₀ Dialdehyde, Ethyl BromoacetateMulti-step synthesis (8 steps from geraniol). Employs an alcoholic base for elimination which also induces ester hydrolysis.Norbixin35% overall yield acs.org
Julia–Kocienski OlefinationC₇ Benzothiazolyl (BT) Sulfone, C₁₀ DialdehydeMilder conditions using DBU as a base. Avoids ester hydrolysis, suitable for ester synthesis.Norbixin Ethyl Ester36% yield (4 steps from aldehyde intermediate) acs.org

Saponification and Hydrolysis Processes for Norbixin Formation from Bixin (B190684)

The industrial production of norbixin and its salts, including norbixin disodium (B8443419), is predominantly achieved through the chemical transformation of bixin. Bixin, the primary carotenoid in annatto (B74696) seeds, is the monomethyl ester of norbixin. fao.org The conversion process is a saponification reaction, where the ester group of bixin is cleaved under alkaline conditions. ddwcolor.comcheesescience.org

The process involves treating bixin, or annatto seed extracts containing bixin, with an aqueous alkali solution, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). cheesescience.orgimbarex.com This reaction hydrolyzes the methyl ester, yielding the corresponding carboxylate salt—sodium or potassium norbixinate—which is water-soluble. ddwcolor.comwikipedia.org The chemical equation represents the cleavage of the ester bond to form the dicarboxylic acid norbixin, which exists as its disodium salt in the alkaline medium.

Optimization of Alkali Hydrolysis Parameters

The efficiency of the conversion of bixin to norbixin is highly dependent on key reaction parameters, including alkali concentration, temperature, and reaction time. Optimizing these parameters is crucial to maximize the yield of norbixin while minimizing the degradation of the carotenoid backbone, which is sensitive to heat and high pH. tycoremachine.comnih.gov

Studies have systematically evaluated these factors. One investigation focused on the effects of KOH concentration, temperature, and time on the saponification of bixin. scielo.br The results indicated that the concentration of the alkali was the most significant factor in the conversion to norbixin salt. scielo.br While reaction time showed a lesser effect, higher temperatures and alkali concentrations generally promoted the reaction. scielo.br However, excessively high alkali concentrations (above 2%) and temperatures (above 70°C) can lead to pigment degradation. tycoremachine.comnih.gov

Table 2: Optimized Parameters for Alkali Hydrolysis of Bixin
ParameterInvestigated RangeOptimal Condition/ObservationSource
Alkali Concentration1, 3, and 5% KOHConversion to norbixin salt was directly dependent on KOH concentration. The highest conversion occurred at the highest alkali concentration (5%). scielo.br
Temperature30, 50, and 70°CHigher temperatures increased the reaction rate. Temperatures should be kept below 70°C to minimize degradation. nih.govscielo.br
Reaction Time1, 2, and 3 hoursFound to have no significant effect on the progress of the saponification reaction. Other sources suggest 1-2 hours. tycoremachine.comscielo.br
General Industrial Practice0.5-2% NaOH or KOHStirring at 40-60°C for 1-2 hours is a common practice. tycoremachine.com

Mechanistic Studies of Ester Cleavage in Bixin

The conversion of bixin to norbixin via alkali hydrolysis is a classic example of a saponification reaction, which proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from the alkali acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester group in the bixin molecule. cheesescience.orgwikipedia.org This leads to the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide ion, being a strong base, then deprotonates the newly formed carboxylic acid, resulting in the final products: the norbixin carboxylate salt and methanol. The process is also referred to as de-esterification. nih.gov

The kinetics of reactions involving bixin are complex due to its polyene structure, which is susceptible to thermal degradation and isomerization. Studies on the thermal degradation of bixin in aqueous solutions reveal that the decay process does not follow a simple first-order rate law. researchgate.netnih.gov Instead, a biexponential model provides a better fit, indicating multiple simultaneous reactions, including isomerization to trans-bixin and degradation to smaller compounds. researchgate.net The activation energy for the isomerization of cis-bixin to all-trans-bixin has been calculated at 24 kcal/mol, while the initial formation of di-cis isomers occurs more readily with an activation energy of 15 kcal/mol. researchgate.netnih.gov These kinetic studies underscore the importance of controlled temperature during the saponification process to ensure the integrity of the norbixin polyene chain is preserved during ester cleavage.

Synthesis of Novel Norbixin Derivatives

Modifying the structure of norbixin is a key area of research aimed at enhancing its properties for specific applications. Because norbixin possesses two carboxylic acid functional groups, it serves as a versatile platform for synthesizing a variety of derivatives through transformations like esterification.

Structural Modification for Enhanced Research Utility

A primary goal of norbixin derivatization is to alter its physicochemical properties, such as solubility and bioavailability, for enhanced utility in research. One strategy involves the enzymatic esterification of norbixin with hydrophilic molecules. For example, lipase-catalyzed esterification has been used to attach L-ascorbic acid to the carotenoid backbone. researchgate.net While direct esterification of norbixin's carboxyl group showed low conversion (8%), the related transesterification of bixin with L-ascorbic acid was more successful, achieving 50% conversion. researchgate.net

Another approach created a novel, more hydrophilic derivative by reacting bixin with sorbitol in the presence of an immobilized lipase (B570770) (Candida antarctica lipase B). nih.gov This reaction resulted in a transesterification that produced a sorbitol ester of norbixin (SEN), demonstrating a method to significantly increase the hydrophilicity of the apocarotenoid. nih.gov Furthermore, norbixin has been intercalated into layered double hydroxides (LDHs), a class of anionic clays. scielo.br This modification places the norbixin molecule in a confined chemical environment between inorganic layers, which alters its thermal decomposition profile while maintaining its radical scavenging activity. scielo.br

Esterification and Other Functional Group Transformations

The two carboxylic acid groups of norbixin are primary targets for functional group transformations, particularly esterification. However, the direct esterification of norbixin can be challenging under standard acid-catalyzed conditions. google.com To overcome this, methods using mixed anhydride (B1165640) intermediates have been developed. This involves treating a trialkylamine salt of norbixin with an alkyl chloroformate to form an alkyl carbonic mixed anhydride, which then readily reacts with an alcohol to form the desired ester. google.com

Specific esterification methods have been applied to the bixin/norbixin family of molecules. Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), has been employed to synthesize methylbixin from bixin. scielo.org.bo In another example, esterification of bixin under acidic conditions (HCl in methanol) was used to produce all-E-methylbixin. scielo.org.bo These methods for forming monoesters from bixin illustrate viable chemical pathways that could be adapted for the diesterification of norbixin's two carboxylic acid functional groups, yielding a range of dialkyl esters and other derivatives.

Advanced Extraction and Purification Methodologies for Norbixin

Solvent-Based Extraction Techniques

Traditional and optimized solvent-based methods remain a cornerstone of norbixin (B1239005) production. These techniques primarily involve the use of aqueous alkali solutions to facilitate the conversion of bixin (B190684), the oil-soluble precursor, into its water-soluble salt, norbixin.

Aqueous Alkali Extraction for Water-Soluble Norbixin

The extraction of water-soluble norbixin is conventionally achieved through the saponification of bixin using an aqueous alkaline solution. scielo.brmanekancor.comresearchgate.net This process involves the abrasion of the annatto (B74696) seed's outer layer in an alkaline medium, which hydrolyzes the methyl ester group of bixin to form the dicarboxylic acid, norbixin. ufrn.brnih.gov The resulting product is the salt of norbixin, which is soluble in water. scielo.br

Commonly used alkaline solutions include sodium hydroxide (B78521) (NaOH) or potassium hydroxide. nih.govinchem.org The process typically involves heating the mixture to facilitate the hydrolysis reaction, followed by cooling and filtration. fao.org The resulting aqueous solution contains the sodium or potassium salt of norbixin. inchem.org To precipitate the norbixin, the alkaline solution is acidified, filtered, washed, and then dried to yield a granular powder. inchem.orgfao.org

Optimization of Solvent Systems and Conditions

The efficiency of norbixin extraction is significantly influenced by various process parameters, including the type of solvent, solvent-to-seed ratio, temperature, and extraction time. Research has shown that a quadratic model can effectively predict the yield of annatto extract, with the solvent type and solvent-to-seed ratio being particularly influential factors. modares.ac.ir

Studies have explored the impact of different solvents, such as acetone (B3395972), methanol, ethanol (B145695), and various alkaline solutions, on the extraction yield and purity of norbixin. fao.orgmodares.ac.ir For instance, changing the solvent from acetone to sodium hydroxide and increasing the solvent-to-seed ratio has been found to enhance color purity. modares.ac.ir The pH of the extraction medium is a critical factor, with alkaline conditions favoring the conversion of bixin to norbixin. nih.gov However, excessively high pH levels can lead to a decrease in yield. ufrn.br Temperature also plays a role, with higher temperatures generally favoring extraction, although there is a risk of pigment degradation at very high temperatures. ufrn.br

Interactive Table: Effect of Extraction Parameters on Annatto Dye Yield An experimental design was used to study the effects of solvent type, solvent-to-solid ratio, extraction time, and temperature on the yield of annatto dye. The table below summarizes the experimental conditions and the resulting yields.

Solvent Type (X1)Solvent/Solid Ratio (mL/g) (X2)Time (min) (X3)Temperature (°C) (X4)Predicted Yield (%)
NaOH5:1246.4113.31
Acetone-NaOH3:1445-
Acetone1:1625-

Green Chemistry Approaches in Norbixin Extraction

In response to the growing demand for environmentally friendly processes, green chemistry principles are being increasingly applied to the extraction of natural products like norbixin. These methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.

Supercritical Fluid Extraction Techniques

Supercritical fluid extraction (SFE) has emerged as a promising green technology for the extraction of various natural compounds. Supercritical carbon dioxide (SC-CO2) is a commonly used solvent in SFE due to its non-toxic, non-flammable, and environmentally benign nature. However, studies have shown that norbixin is not soluble in supercritical CO2. scielo.brscispace.comscielo.br While bixin can be extracted using SC-CO2, particularly with the addition of a co-solvent like ethanol, norbixin remains largely unextracted by this method. scielo.brscispace.comnih.gov This insolubility limits the direct application of SFE for obtaining water-soluble norbixin.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) is another green extraction technique that utilizes the energy of ultrasonic waves to enhance the extraction process. The application of ultrasound can increase the content of norbixin in extracts by potentially acting as a catalyst for the ionization reaction between bixin and alkaline solutions. rmiq.org This suggests that UAE could be a viable method for obtaining norbixin from annatto seeds in a single step, which is an improvement over the traditional two-step process of bixin extraction followed by conversion to norbixin. rmiq.org The efficiency of UAE is influenced by factors such as acoustic power and extraction time, with higher power and longer times generally leading to increased yields. nih.gov

Chromatographic and Membrane-Based Purification Strategies

Following extraction, purification steps are essential to obtain high-purity norbixin disodium (B8443419). These methods separate norbixin from other components present in the crude extract.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for the separation and quantification of bixin and norbixin. researchgate.netnih.gov Various HPLC methods have been developed using different stationary phases, such as C18 columns, and mobile phases, often consisting of a gradient mixture of acetonitrile (B52724) and an acidic aqueous solution. ugent.benih.gov Thin-layer chromatography (TLC) is also utilized for the separation of bixin and norbixin, with reported Rf values of approximately 0.56 and 0.42, respectively. researchgate.netacs.org Flash chromatography over silica (B1680970) gel has also been employed for the purification of bixin from crude extracts. researchgate.net

Membrane Filtration:

Membrane filtration is a pressure-driven separation process that uses semi-permeable membranes to separate components based on size. watertechnologies.cominterfilter.com This technology offers a versatile and efficient method for the concentration and purification of various substances. solecta.com Different types of membrane filtration, such as microfiltration, ultrafiltration, nanofiltration, and reverse osmosis, are characterized by their respective pore sizes and can be selected based on the specific separation requirements. factwaterco.com In the context of norbixin purification, membrane filtration can be employed for tasks such as removing suspended solids, concentrating the norbixin solution, and separating it from other dissolved impurities. solecta.com Nanofiltration, for instance, can remove divalent ions and organic molecules, making it potentially useful in purifying norbixin salts. watertechnologies.comfactwaterco.com

Adsorption/Desorption Methods

Adsorption/desorption is a key technique used for the purification of norbixin from crude extracts. This method relies on the principle that certain solid materials, known as adsorbents, can selectively bind molecules like norbixin to their surface. The bound norbixin is then recovered in a purer form by washing it off with a suitable solvent (desorption).

One advanced approach involves the use of polymeric adsorbent resins. google.comgoogle.com In this process, a crude bixin extract (the precursor to norbixin) is first obtained using a solvent like an ethanol or acetone solution. This extract is then passed through a column packed with a polymeric adsorbent. The bixin molecules are adsorbed onto the resin, while impurities are washed away. Subsequently, a desorption solvent is used to release the purified bixin from the resin. google.com This purified bixin can then be converted to norbixin through saponification. A patented method describes enriching a bixin extract using a polymeric adsorbent, followed by desorption and crystallization to yield high-purity bixin, which is then converted to norbixin with a final purity of 98.1% as measured by HPLC. google.com

Another area of research has focused on using carbon-based materials for adsorption. Studies have investigated the potential of activated carbon and multiwalled carbon nanotubes (CNTs) to remove norbixin from aqueous solutions, such as cheese whey. nih.gov The adsorption process is influenced by factors like pH, contact time, and ionic strength. nih.gov Kinetic studies showed that CNTs exhibit a faster adsorption rate compared to activated carbon, and the process is governed by electrostatic interactions. nih.gov The established adsorption parameters from such studies are valuable for designing industrial processes to decolorize cheese whey, thereby recovering the whey proteins without resorting to chemical bleaching. nih.gov

The general principle of adsorption involves weak surface energy sites on a solid material where gas or vapor molecules can become bound (physisorption). iitk.ac.in The efficiency of an adsorbent is often characterized by its surface area, which can be measured using techniques like the Brunauer-Emmett-Teller (BET) method. iitk.ac.in The process is reversible, with desorption occurring by changing conditions such as pressure or solvent composition. iitk.ac.in

Colloidal Gas Aphrons (CGAs) for Separation

Colloidal Gas Aphrons (CGAs) represent a novel and low-cost flotation technology for separating and purifying valuable bioproducts, including carotenoids like norbixin. aidic.itscispace.comup.pt CGAs are microbubbles (typically 10-100 µm in diameter) stabilized by a surfactant layer. aidic.ituniv-bouira.dz This structure gives them high stability and a large interfacial area, making them highly effective for separation processes. iseki-food.net They are generated by stirring a surfactant solution at high speeds. univ-bouira.dz

The separation mechanism is based on the adsorption of target molecules onto the surface of the microbubbles. univ-bouira.dz Depending on the type of surfactant used (cationic, anionic, or non-ionic), the bubble surface can be made positively charged, negatively charged, or neutral. univ-bouira.dz This allows for the selective adsorption of molecules with opposite charges or specific affinities. univ-bouira.dzuniv-bouira.dz For instance, norbixin, which exists as an anion in alkaline solutions, can be effectively separated using a cationic surfactant.

One study reported the recovery of norbixin from a raw annatto pigment solution using CGAs, achieving a 94% recovery rate. scispace.com The process involves the interaction between the potassium norbixinate in the annatto solution and the surfactant in the aphron phase, leading to an effective separation. scispace.com The stability of CGAs allows them to be generated externally and then pumped into the separation column, a significant advantage over conventional foams. aidic.it Research on the recovery of other valuable compounds, such as polyphenols from grape marc, has demonstrated that process efficiency is influenced by parameters like the volumetric ratio of CGA to extract and the molar ratio of surfactant to the target compound. aidic.it

Aqueous Two-Phase Extraction (ATPE) for Purity Enhancement

Aqueous Two-Phase Extraction (ATPE) is a liquid-liquid extraction technique utilized for the separation and purification of biomolecules. The method involves creating a biphasic system by mixing two immiscible aqueous solutions, typically a polymer (like polyethylene (B3416737) glycol) and a salt (like potassium phosphate), or two different polymers. When a crude extract is introduced into this system, the target molecules partition preferentially into one phase, while impurities move to the other, enabling separation.

ATPE has been identified as a method for the purification of norbixin. scispace.com The technique is particularly useful because it provides a gentle environment that minimizes the degradation of sensitive molecules. In the context of norbixin, which is derived from the saponification of bixin, ATPE can be employed to separate the water-soluble norbixin from other components of the crude extract. researchgate.net

A related method is reactive extraction, which can also operate in a two-phase system. One study detailed the separation of norbixin from a raw alkali extract using the cationic carrier Aliquat-336 dissolved in hexane (B92381) (the organic phase). researchgate.net The aqueous phase contained sodium norbixinate, which formed a complex with the Aliquat-336 via an ion-exchange mechanism. researchgate.net This complex moved into the organic phase, and subsequent re-extraction into a new aqueous phase at a low pH allowed for the recovery of norbixin. researchgate.net This process achieved approximately 99% recovery of norbixin from the initial extract. researchgate.net

Characterization of Extraction Efficiency and Purity Profiles

Evaluating the effectiveness of extraction and purification processes is crucial and is accomplished by characterizing both the efficiency of the extraction (yield or recovery) and the purity of the final norbixin product. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative determination of bixin and norbixin. google.comnih.gov It allows for the separation and quantification of different isomers (cis/trans) of both compounds. In one method, after extraction from foods like cheese, the extract is analyzed by HPLC with an absorbance detector set at 500 nm to quantify norbixin and bixin content. nih.gov A patented purification process for norbixin reported achieving a final purity of 98.1% as determined by HPLC. google.com

UV-Visible (UV-Vis) spectroscopy is another fundamental tool for characterizing annatto extracts. scispace.comresearchgate.net Norbixin exhibits a characteristic absorption maximum in the visible range, which allows for its quantification. In a dilute sodium hydroxide solution, norbixin's absorption maximum is around 482 nm, while bixin in chloroform (B151607) has maxima at approximately 470 nm and 500 nm. scispace.com

The efficiency of an extraction or separation process is typically reported as a recovery percentage. For instance, the recovery of norbixin from spiked cheese samples using a solvent extraction method averaged 92.6%. nih.gov In a study using Colloidal Gas Aphrons, a recovery of 94% was reported for norbixin from a raw annatto solution. scispace.com Similarly, a reactive extraction method using Aliquat-336 achieved around 99% recovery of norbixin into the organic phase and 98% recovery from the complex back into an aqueous solution. researchgate.net

The following tables summarize research findings on the recovery and purity of norbixin using different methods.

Table 1: Norbixin Recovery Rates from Various Methods

Method Matrix Average Recovery (%) Source
Solvent Extraction Spiked Cheese 92.6% nih.gov
Solvent Extraction Laboratory-prepared Hard Candy 88% nih.gov
Colloidal Gas Aphrons (CGAs) Raw Annatto Solution 94% scispace.com

Table 2: Purity and Analytical Characterization of Norbixin

Analytical Technique Parameter Result Source
High-Performance Liquid Chromatography (HPLC) Purity of Norbixin after purification 98.1% google.com
UV-Vis Spectroscopy Absorption Maximum (in dilute NaOH) ~482 nm scispace.com

Spectroscopic and Chromatographic Analytical Methodologies for Norbixin

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique for the separation, identification, and quantification of norbixin (B1239005) and its isomers. Its versatility allows for various configurations, including different detection systems and column chemistries, to achieve optimal analytical results.

HPLC-Photodiode Array (PDA) Detection for Isomer Separation and Quantification

High-performance liquid chromatography coupled with a photodiode array (PDA) detector is a widely used and effective method for the simultaneous determination of bixin (B190684) and norbixin in food samples. researchgate.netnifc.gov.vnnifc.gov.vn This technique provides both sensitivity and specificity, allowing for real-time qualitative confirmation through spectral analysis, which is crucial for robust isomer identification and measurement. nih.gov HPLC-PDA systems have been successfully used to separate and quantify various isomers of norbixin, including all-trans-norbixin and di-cis-norbixin. dss.go.th The PDA detector scans a range of wavelengths, typically between 300 and 580 nm, to capture the full absorption spectrum of the eluting compounds. researchgate.net Specific wavelengths, such as 450 nm, 458 nm, and 486 nm, are often used for the quantification of norbixin and its related compounds. researchgate.netnifc.gov.vnresearchgate.net

The separation of norbixin isomers is critical as their relative proportions can vary depending on the processing history of the annatto (B74696) extract. dss.go.th For instance, the content of all-trans- and di-cis-norbixin isomers has been shown to differ significantly in samples with different production histories. dss.go.th HPLC-PDA methods provide the necessary resolution to distinguish between these isomers, offering valuable insights into the composition of annatto-derived colorants. dss.go.th

Reversed-Phase HPLC for Carotenoid Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of norbixin and other carotenoids. foodandnutritionjournal.org In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used with a polar mobile phase. This setup allows for the effective separation of carotenoids based on their polarity. Norbixin, being a dicarboxylic acid, is more polar than its monomethyl ester counterpart, bixin, and thus exhibits different retention characteristics on a reversed-phase column.

Several studies have detailed the use of reversed-phase HPLC systems for the analysis of annatto extracts, successfully identifying all-trans and di-cis isomers of norbixin. foodandnutritionjournal.orgscilit.com The choice of a reversed-phase column is crucial for achieving the desired separation of these closely related compounds. The resolving power of C30 columns has been noted for the intricate chromatographic isolation of bixin and norbixin due to their acidic nature. researchgate.net

Mobile Phase Optimization and Column Chemistry for Norbixin Isomers

The successful separation of norbixin isomers by HPLC is highly dependent on the optimization of the mobile phase composition and the selection of appropriate column chemistry. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed for simplicity. researchgate.netnifc.gov.vn However, in some cases, it may not provide sufficient resolution for complex mixtures of isomers. researchgate.netmdpi.com

Commonly used mobile phases for norbixin analysis are mixtures of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often acidified with acetic acid or formic acid. researchgate.netnifc.gov.vnresearchgate.netfoodandnutritionjournal.org For example, a mobile phase consisting of acetonitrile and 0.4% aqueous acetic acid (65:35 v/v) has been used for the isocratic elution of norbixin isomers. researchgate.netfoodandnutritionjournal.org Another commonly used mobile phase is a mixture of 2% aqueous acetic acid in water and methanol (15:85, v/v). nih.gov The addition of acid to the mobile phase helps to suppress the ionization of the carboxylic acid groups of norbixin, leading to better peak shape and retention.

The choice of the stationary phase, or column chemistry, is equally important. C18 columns are widely used for the separation of norbixin and other carotenoids. nifc.gov.vnnih.govmdpi.com For instance, an Agilent XDB C18 column (5 μm, 4.6 mm × 150 mm) has been utilized for the analysis of bixin and norbixin. nih.gov Other C18 columns, such as the XBridge C18 (150 mm x 4.6 mm; 5 µm), have also been successfully employed. nifc.gov.vnresearchgate.net The particle size of the column packing material and the column dimensions also play a role in the efficiency of the separation.

Quantitative Determination and Method Validation Parameters (LOD, LOQ, Linearity, Precision, Accuracy)

For quantitative analysis of norbixin using HPLC, the method must be validated to ensure its reliability and accuracy. Method validation involves assessing several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. nih.govnih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For norbixin, calibration curves are typically constructed over a concentration range of 0.2 to 25 mg/L, and a high correlation coefficient (r² ≥ 0.9999) indicates excellent linearity. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. khemit.net For norbixin, reported LOD values range from 0.02 to 0.5 mg/kg, and LOQ values range from 0.05 to 1.31 mg/kg, depending on the specific method and matrix. researchgate.netnifc.gov.vnnih.gov

Precision: Precision is the measure of agreement among independent test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For norbixin analysis, intra-day and inter-day precision are evaluated. Reported RSD values for norbixin are typically low, for example, 0.3%–2.7% for intra- and inter-day precision. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. For norbixin, satisfactory recovery rates are generally between 95.0% and 109%. researchgate.netnifc.gov.vn

HPLC Method Validation Parameters for Norbixin Analysis

ParameterTypical Value/RangeReference
Linearity (r²)≥ 0.9999 nih.govresearchgate.net
LOD0.02 - 0.5 mg/kg researchgate.netnifc.gov.vnnih.gov
LOQ0.05 - 1.31 mg/kg researchgate.netnifc.gov.vnnih.gov
Precision (RSD)0.3% - 2.7% nih.gov
Accuracy (Recovery)95.0% - 109% researchgate.netnifc.gov.vn

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Vis spectrophotometry is a simpler and more accessible technique compared to HPLC for the quantitative analysis of norbixin. This method is based on the principle that carotenoids absorb light in the visible region of the electromagnetic spectrum due to their conjugated double bond systems.

Quantitative Analysis Using Absorption Maxima and Extinction Coefficients

The quantitative determination of norbixin by UV-Vis spectrophotometry involves measuring the absorbance of a solution at its absorption maxima (λmax). Norbixin exhibits characteristic absorption peaks in the visible region, typically around 453 nm and 482 nm when dissolved in a 0.5% potassium hydroxide (B78521) solution. fao.orgfao.org In methanol, the absorption maxima are observed at approximately 450 nm. researchgate.net The exact position of the λmax can be influenced by the solvent used. semanticscholar.org For instance, in water, the λmax is around 384 nm. researchgate.net

The concentration of norbixin is then calculated using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution. This calculation requires the use of a specific absorbance or extinction coefficient (A 1% 1 cm or ε). The specific absorbance is the absorbance of a 1% solution in a 1 cm cuvette. For norbixin in 0.5% potassium hydroxide, a specific absorbance of 2870 at approximately 482 nm is used. fao.org The molar absorptivity coefficient (ε) for norbixin has been determined to be around 1.4 × 10^4 L·mol⁻¹·cm⁻¹ to 1.5 x 10^4 L·mol⁻¹·cm⁻¹ at 453 nm in 0.5% KOH solution. newsciencepubl.com

UV-Vis Absorption Maxima (λmax) of Norbixin in Different Solvents

Solventλmax (nm)Reference
0.5% Potassium Hydroxide~453, ~482 fao.orgfao.org
Methanol~450 researchgate.net
Water~384 researchgate.net
0.5% Sodium Hydroxide454, 483 semanticscholar.org

Isomer Identification via UV-Vis Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the identification and differentiation of norbixin isomers, primarily distinguishing between cis and trans configurations based on their distinct absorption spectra. The highly conjugated polyene chain of norbixin gives rise to strong absorption in the visible region, typically exhibiting multiple absorption bands.

The identification of cis isomers is often characterized by the appearance of a distinct absorption band or an increased intensity in the near-UV region, commonly referred to as the "cis-peak," which is typically observed around 350-355 nm. nih.govresearchgate.net This feature is a key diagnostic tool for distinguishing cis isomers from their all-trans counterparts. The trans isomer, being thermodynamically more stable, generally exhibits absorption maxima at longer wavelengths compared to the cis isomers, a phenomenon known as a hypsochromic shift for the cis form. semanticscholar.org

The specific wavelengths of maximum absorbance (λmax) can vary depending on the specific isomer and the solvent used. For instance, trans-norbixin is reported to show two principal bands at approximately 465 nm and 493 nm. researchgate.net In contrast, different cis isomers have their own characteristic spectral fingerprints. The typical absorbance peaks for cis-norbixin are reported at around 452 nm and 481 nm. researchgate.net The solvent environment plays a critical role; in aqueous solutions of 0.5% potassium or sodium hydroxide, norbixin exhibits a maximum absorption at 454 nm. researchgate.net Furthermore, in water, trans-norbixin can form H-aggregates, resulting in a broad absorbance peak with a maximum at 384 nm. nih.gov

Detailed research findings have identified the absorption maxima for several specific norbixin isomers, which are summarized in the table below.

Reported UV-Vis Absorption Maxima (λmax) for Norbixin Isomers
Norbixin IsomerReported λmax (nm)Solvent/ConditionsReference
cis-Isomer (general)~350-355 ("cis-peak")Not specified nih.govresearchgate.net
cis-Norbixin~452, ~481Not specified researchgate.net
9'-cis-Norbixin438, 460, 486Methanol/Acetic Acid researchgate.net
9'-cis-Norbixin463HPLC-DAD conditions researchgate.net
trans-Norbixin465, 493Not specified researchgate.net
9',13'-di-cis-Norbixin452, 476Not specified researchgate.net
Norbixin453, 4820.5% Potassium Hydroxide researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for the structural analysis of norbixin and its related compounds, providing precise molecular weight information and structural details through fragmentation analysis.

Fragmentation Patterns and Structural Elucidation of Norbixin and its Derivatives

The fragmentation of the norbixin molecular ion in a mass spectrometer yields a pattern of smaller, charged fragments that provides structural information. When subjected to ionization, the molecular ion becomes energetically unstable and breaks apart at its weakest bonds. researchgate.net For a dicarboxylic acid like norbixin, characteristic fragmentation pathways include the neutral loss of water (H₂O, M-18) and carbon monoxide (CO, M-28). Cleavage of bonds adjacent to the carboxyl groups can lead to the prominent loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45). researchgate.net

A significant class of norbixin derivatives arises from thermal degradation. The major thermal degradation products of annatto have been identified as isomers and hydrolysis products of the C17 compound, trans-monomethyl ester of 4,8-dimethyltetradecahexaenedioic acid. oregonstate.edu The analysis of the fragmentation patterns of these degradation products is crucial for their structural confirmation. The stability of the resulting fragment ions, particularly carbocations, governs the relative abundance of peaks in the mass spectrum, with fragmentation events leading to more stable secondary or tertiary carbocations being favored. researchgate.net

LC-MS/MS for Degradation Product Identification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the separation and identification of norbixin, its isomers, and its degradation products within complex mixtures. nih.govsemanticscholar.org High-performance liquid chromatography (HPLC) provides the initial separation of the components, which are then introduced into the mass spectrometer for detection and structural analysis. oregonstate.edu

LC-MS/MS is particularly effective for identifying thermal degradation products in commercial annatto formulations. The first stage of mass spectrometry (MS1) can be set to isolate the molecular ion of a suspected degradation product, which is then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage (MS2), providing a specific fragmentation spectrum that can be used to confirm the structure of the degradation compound. This technique has been successfully applied to the analysis of pesticide residues in norbixin matrices, demonstrating its capability to detect and quantify trace-level compounds with high specificity. semanticscholar.org

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) is the most commonly employed soft ionization technique for the mass spectrometric analysis of norbixin. ESI is well-suited for polar and thermally labile molecules, as it transfers ions from a solution phase into the gas phase with minimal fragmentation. creative-biostructure.comacs.org This process allows for the accurate determination of the molecular weight of the intact norbixin molecule.

In ESI-MS, norbixin is typically analyzed in negative ion mode, which facilitates the deprotonation of its two carboxylic acid groups to form [M-H]⁻ or [M-2H]²⁻ ions. researchgate.net This approach has been utilized in ion trap mass spectrometry to assess the presence of norbixin. researchgate.net It is important to note that carotenoids like bixin and norbixin can be sensitive to the high voltage conditions applied during ESI, which may require careful optimization of the instrumental parameters to prevent in-source degradation. researchgate.net While Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, ESI is the more prominently documented method for the analysis of norbixin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C-NMR for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is the definitive method for the complete structural elucidation and stereochemical assignment of norbixin. The chemical structure and stereochemistry of its parent compound, bixin, were first fully determined using NMR, establishing its critical role in carotenoid analysis. nih.govwordpress.com

¹H-NMR spectroscopy provides detailed information about the proton environments within the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, allowing for the differentiation of olefinic protons on the polyene chain, protons of the methyl groups, and any other protons present. Furthermore, spin-spin coupling between adjacent protons gives rise to signal splitting (multiplicity), and the magnitude of the coupling constant (J) is diagnostic of the stereochemistry. For example, the J-value for vicinal protons across a double bond can distinguish between cis (J ≈ 6-12 Hz) and trans (J ≈ 12-18 Hz) geometries. acs.org

Expected Chemical Shift Regions for Norbixin in ¹H and ¹³C-NMR Spectroscopy
NucleusFunctional GroupTypical Chemical Shift (δ) Range (ppm)
¹HOlefinic Protons (-CH=CH-)5.5 - 7.5
Methyl Protons (-CH₃)1.5 - 2.5
¹³CCarboxyl Carbons (-COOH)165 - 185
Olefinic Carbons (-C=C-)100 - 150
Methyl Carbons (-CH₃)10 - 30

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and qualitative identification of compounds. In the analysis of annatto extracts, TLC is effective for distinguishing between its primary carotenoid constituents, bixin and norbixin. nih.govresearchgate.net The separation on a TLC plate is based on the principle of differential partitioning of the sample components between the stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat, inert substrate) and the mobile phase (a solvent or solvent mixture). nih.gov

For the analysis of norbixin, a TLC plate coated with a silica gel layer is typically activated by heating. fao.org A solution of the annatto extract is then applied to the plate, which is subsequently developed in a chamber containing a suitable mobile phase. fao.org The polarity difference between bixin and norbixin is key to their separation; norbixin, being a dicarboxylic acid, is more polar than its monomethyl ester counterpart, bixin. nih.govwikipedia.org This causes norbixin to have a stronger affinity for the polar silica gel stationary phase, resulting in it traveling a shorter distance up the plate compared to the less polar bixin. nih.gov

The positions of the separated spots are identified by their retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. Norbixin typically presents as a yellow spot with an Rf value ranging from approximately 0.40 to 0.45, while bixin shows a higher Rf value. researchgate.netfao.org For visualization, the spots can be observed under UV light or by spraying with chemical reagents. For instance, spraying with a 5% sodium nitrite solution followed by 0.5 mol/l sulfuric acid causes the yellow spots of bixin and norbixin to decolorize immediately, confirming their identity. fao.org

ParameterDescriptionReference
Stationary PhaseSilica Gel 60 Å (layer thickness: 250 μm) fao.org
Mobile Phase CompositionA mixture of n-butanol, methyl ethyl ketone, and 10% aqueous ammonia (3:2:2 by volume) fao.org
Sample Preparation5% solution of the sample in 95% ethanol (B145695) fao.org
Rf Value for NorbixinApproximately 0.45 fao.org
Rf Value for BixinApproximately 0.50 fao.org
VisualizationYellow spots that decolorize upon spraying with 5% sodium nitrite solution and then 0.5 mol/l sulfuric acid. fao.org

Other Advanced Analytical Techniques

Beyond conventional chromatographic methods, several advanced analytical techniques offer higher sensitivity, resolution, and more detailed structural information for the analysis of norbixin.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of solid materials. pnnl.govnist.gov The method involves bombarding a sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the outermost layer. carleton.edusurfacesciencewestern.com These ejected secondary ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). nist.gov Lighter ions travel faster and reach the detector first, allowing for the generation of a high-resolution mass spectrum. carleton.edu

TOF-SIMS has been successfully applied to analyze the chemical composition of Bixa orellana seeds without extensive sample preparation. nih.gov This technique can provide a chemical fingerprint of the seed's surface (aril), where the annatto colorant is located. nih.gov Studies using TOF-SIMS on the seed aril have confirmed the presence of bixin, the precursor to norbixin, and its characteristic fragments. nih.gov The technique is also powerful for studying the degradation of these carotenoids. Research has shown that by analyzing aged organic extracts of annatto, TOF-SIMS can provide evidence for the degradation of bixin, for instance, through the loss of xylene molecules from its structure. nih.gov This level of detailed molecular analysis is crucial for understanding the stability of norbixin-based colorants.

ParameterDescriptionReference
Technique PrincipleA pulsed primary ion beam sputters secondary ions from the sample surface, which are identified by their time-of-flight to a detector. nist.govcarleton.edu
Application to Norbixin/BixinDirect analysis of Bixa orellana seed aril to obtain a chemical fingerprint of the colorant. nih.gov
Detected AnalytesBixin (norbixin precursor) and its characteristic molecular fragments. nih.gov
Key Research FindingTOF-SIMS can be used to evidence the degradation pathways of bixin, such as through the loss of specific molecular groups over time. nih.gov
AdvantagesHigh surface sensitivity (ppm-ppb range), high mass resolution, and ability to analyze samples with minimal preparation. pnnl.govsurfacesciencewestern.com

Ultra-Performance Liquid Chromatography (UPLC) UV/MS

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of High-Performance Liquid Chromatography (HPLC) that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. nih.gov When coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, UPLC-UV/MS becomes a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. researchgate.net The UV detector provides quantitative data based on light absorbance at specific wavelengths, while the MS detector identifies compounds by determining their mass-to-charge ratio, offering structural confirmation. preprints.orgpreprints.org

This technique has been employed in the study of norbixin, particularly to investigate its decomposition products. researchgate.net In one study, UPLC-UV/MS was used to identify several unsaturated aldehydes and ketones of carboxylic acids that form when norbixin degrades in an aqueous environment. researchgate.net The high separation efficiency of UPLC allows for the resolution of these various degradation products, which can then be identified with high confidence using high-resolution mass spectrometry. researchgate.net Such detailed analysis helps in proposing reaction schemes for the decomposition of norbixin, which is vital for quality control and stability assessment in its application as a food colorant. researchgate.net In UHPLC (an equivalent high-resolution technique) analysis, norbixin and bixin have been separated with distinct retention times, typically around 8.04 minutes and 7.07 minutes, respectively, under specific chromatographic conditions. preprints.org

ParameterDescriptionReference
Technique PrincipleHigh-resolution separation using columns with sub-2 µm particles, coupled with UV for quantification and MS for mass-based identification. nih.govresearchgate.net
Application to NorbixinSeparation and identification of norbixin and its degradation products in various matrices. researchgate.net
Reported Retention Time (UHPLC)Norbixin: ~8.04 minutes; Bixin: ~7.07 minutes. preprints.org
Detectors UsedUV-Vis (for quantification and initial identification based on spectra) and Mass Spectrometry (for structural confirmation). researchgate.netpreprints.org
Key Research FindingEnabled the identification of specific degradation products of norbixin, such as unsaturated aldehydes and ketones, leading to a proposed reaction scheme for its decomposition in water. researchgate.net

Stability and Degradation Kinetics of Norbixin Disodium

Thermal Stability Studies

The thermal stability of norbixin (B1239005) is a critical parameter, particularly in food processing applications that involve heating. acs.org Studies show that while norbixin is reasonably stable to heat, elevated temperatures can induce degradation, leading to color loss and the formation of various breakdown products. foodsciencejournal.comfao.org

The degradation of norbixin in aqueous solutions is significantly influenced by temperature. The rate of thermal degradation generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of norbixin. cabidigitallibrary.orgmdpi.com The stability of norbixin decreases as the temperature increases. For instance, in an aqueous model system, the thermal degradation kinetics followed a first-order reaction, with the activation energy (Ea) for non-encapsulated norbixin being 7.61 kcal/mol. cabidigitallibrary.orgresearchgate.net This value indicates the energy barrier that must be overcome for the degradation reaction to occur.

Research has shown that encapsulating norbixin can significantly enhance its thermal stability. In one study, microencapsulation of norbixin using gum arabic as the wall material more than doubled the activation energy required for its degradation to 15.08 kcal/mol, thereby improving its shelf life. cabidigitallibrary.orgresearchgate.netresearchgate.net The table below summarizes findings on the thermal degradation of norbixin under various conditions.

Table 1: Thermal Degradation of Norbixin in Acetone (B3395972) Solution

Temperature (°C) Degradation Rate (% per day)
4 1.75
25 0.95
37 2.20
50 2.37

Data sourced from a study on norbixin stability in acetone solution. researchgate.net

In the solid phase, the thermal decomposition of cis-norbixin has been shown to occur via a mechanism well-described by first-stage, F1 kinetics. akjournals.com Furthermore, the stability of norbixin at high temperatures is considered superior to that of its methyl ester counterpart, bixin (B190684). researchgate.net

At elevated temperatures (above 70°C), norbixin and its parent compound bixin undergo a series of complex degradation reactions. fao.org A significant pathway in the thermal degradation of annatto (B74696) pigments is the formation of a C17 polyene degradation product. dss.go.th This yellow-colored compound, also known as McKeown's pigment, is technically the trans-monomethyl ester of 4,8-dimethyltetradecahexaenedioic acid. dss.go.th

The formation of this C17 compound is often accompanied by the production of volatile aromatic hydrocarbons, primarily m-xylene (B151644) and, to a lesser extent, toluene. researchgate.net Studies using high-performance liquid chromatography (HPLC) have monitored the formation of this major colored C17 degradation product from 9'-cis-bixin. researchgate.net It has been demonstrated that heating fish and cheese samples spiked with 9'-cis-norbixin resulted in the production of m-xylene, confirming this degradation pathway in food matrices. researchgate.netresearchgate.net The presence of these C17 degradation products can be an indicator of the use of high extraction temperatures during the production of the colorant. dss.go.th

Photodegradation Mechanisms

Exposure to light is a major factor in the degradation of norbixin, often leading to significant color loss, a phenomenon known as photobleaching. oup.comcambridge.org The conjugated double bond system that gives norbixin its color also makes it highly susceptible to light-induced degradation. oup.com Light exposure can significantly accelerate the degradation process, even more so than storage in darkness. nih.govau.dkresearchgate.net

When aqueous solutions of norbixin are exposed to light, a variety of degradation products are formed. nih.govresearchgate.net Mass spectrometry analyses have identified compounds with both lower and higher masses than the parent norbixin molecule. nih.govau.dkresearchgate.net This suggests the concurrent formation of oxidative cleavage products (lower mass) and oxidation products (higher mass). nih.govencyclopedia.pub

The formation of these oxidized species is markedly accelerated by light. au.dk Studies have detected norbixin molecules containing multiple oxidations, a finding that is crucial for understanding the degradation mechanism. au.dkau.dk The oxidation of norbixin is an irreversible process that can occur at multiple reactive sites along its extensive unsaturated conjugated system. mdpi.com

The degradation of norbixin involves complex radical-mediated pathways. Research into the specific reactive species involved has shown that carbon-centered radicals play a significant role. nih.govresearchgate.net In one study, various scavengers for different reactive oxygen species (ROS)—such as superoxide (B77818) radical anion, hydrogen peroxide, hydroxyl radicals, and singlet oxygen—were tested. nih.govresearchgate.net Only the scavenger for carbon-centered radicals (DMPO) was effective in reducing the bleaching of norbixin, strongly indicating the involvement of these radicals in the degradation process. nih.govresearchgate.net

It is hypothesized that the oxidation of norbixin proceeds via a radical chain reaction. nih.govau.dk This mechanism may involve the initial formation of a norbixin radical, which then reacts with oxygen to form peroxyl radicals. oup.com These peroxyl radicals can then propagate the chain reaction by interacting with other norbixin molecules. oup.comau.dk The presence of transition metal ions like Fe(II) and Cu(II), especially in combination with hydrogen peroxide, can catalyze the formation of ROS and significantly increase the bleaching of norbixin, a process that is further enhanced by light. oup.com

In addition to oxidation and cleavage, light exposure can induce the isomerization of norbixin molecules. Norbixin naturally exists in different isomeric forms, primarily the 9'-cis isomer, which is derived from the hydrolysis of 9'-cis-bixin from annatto seeds. scielo.brscielo.br However, the all-trans isomer is thermodynamically more stable. scielo.brscielo.br

Exposure to energy, either from heat or light, can cause the conversion of the cis-isomer to the more stable all-trans form. acs.orgmyfoodresearch.comscispace.com Studies on the related compound bixin have shown that photosensitized isomerization involves the excited triplet state of the carotenoid as a precursor to the cis→trans conversion. acs.org Research has also observed the spontaneous isomerization of 9'-cis-norbixin to all-trans and other cis-isomers in solution at 37°C, indicating that this process can occur under relatively mild conditions. nih.gov This isomerization can alter the color properties and stability of the pigment.

Table 2: Chemical Compounds Mentioned

Compound Name Description
Norbixin A dicarboxylic acid apocarotenoid, the primary water-soluble colorant from annatto.
Norbixin disodium (B8443419) The sodium salt form of norbixin, readily soluble in water.
Bixin The monomethyl ester of norbixin, the primary oil-soluble colorant from annatto.
McKeown's pigment A C17 yellow-colored thermal degradation product of annatto pigments.
m-Xylene A volatile aromatic hydrocarbon formed during the thermal degradation of norbixin.
Toluene A volatile aromatic hydrocarbon formed in smaller amounts during thermal degradation.
Peroxyl radicals Reactive radical species (ROO•) implicated in the oxidative degradation chain reaction of norbixin.
Carbon-centered radicals Radical species with an unpaired electron on a carbon atom, shown to be involved in norbixin degradation.

pH-Dependent Stability Profiles

The pH of the surrounding medium significantly impacts the stability of norbixin disodium.

Influence of pH on Norbixin Degradation Rate

The degradation rate of norbixin is highly dependent on pH. oup.com Generally, norbixin exhibits greater stability in neutral to alkaline conditions and is less stable in acidic environments. oup.com Lowering the pH from 11.5 down to 6.0 results in a decreased stability of norbixin, a trend observed in both the presence and absence of light. oup.com

In one study, the stability of norbixin was evaluated across a pH range of 6.0 to 11.5. oup.com At pH levels between 9.0 and 11.5, norbixin demonstrated relatively consistent stability when exposed to light. However, its stability was significantly compromised at pH values between 6.0 and 7.5. oup.com When stored in the dark, a more linear relationship between pH and stability was observed. oup.com Another study noted that while norbixin is generally unstable at low pH, it is possible to create formulations that are stable under such conditions. foodsciencejournal.com It has also been reported that norbixin is stable at a pH of 4, with its degradation rate increasing at pH 3 and 5, particularly under daylight at room temperature. researchgate.net

An important characteristic of norbixin is its tendency to precipitate at low pH. fao.org This precipitation can also occur in the presence of metallic salts in water, leading to a hazy appearance. fao.org

Below is a data table summarizing the effect of pH on the stability of norbixin in an aqueous solution when stored in light and dark conditions at 25°C for 24 hours. The values represent the relative absorbance at 482 nm, indicating the remaining concentration of norbixin.

pHRelative Absorbance (Light, 2000 lux)Relative Absorbance (Dark)
6.0~0.2~0.6
7.5~0.4~0.8
9.0~0.8~0.9
10.5~0.8~0.95
11.5~0.8~1.0
Data sourced from a study on the effect of light and pH on norbixin stability. oup.com

Strategies for pH Stabilization in Aqueous Solutions

Several strategies can be employed to enhance the stability of norbixin in aqueous solutions, particularly concerning pH.

One primary approach is the use of buffers to maintain a favorable pH environment. For instance, studies have utilized MES buffer for pH 6.0, Tris buffer for pH 7.5, and glycine (B1666218) buffer for pH 9.0 and 10.5 to investigate pH effects. oup.com

The addition of antioxidants has also been shown to be an effective stabilization strategy. oup.com Ascorbic acid has a stabilizing effect on norbixin when stored in light, though this effect is not observed in the dark due to an interaction between light and the antioxidant. oup.com Despite its low solubility in water, tocopherol has demonstrated a protective effect on norbixin in both light and dark conditions. oup.com

Furthermore, the presence of other substances in a formulation can influence norbixin's stability. It has been suggested that additives like sugar and citric acid can affect stability. upm.edu.my The matrix of the product itself plays a role; for example, the aqueous character of a formulation likely contributes to its stability. upm.edu.my Complexing norbixin with proteins can result in a more light-stable product with a redder hue. fao.org

Kinetic Modeling of Norbixin Degradation Pathways

The degradation of norbixin often follows specific kinetic models, providing insight into the mechanisms of its breakdown.

Research has indicated that the thermal degradation of norbixin in aqueous solutions follows first-order kinetics. upm.edu.myresearchgate.net In one study conducted over a temperature range of 50°C to 100°C, the degradation rate constant was found to be 0.033 h⁻¹ with a half-life of 21 hours at 50°C, and 0.299 h⁻¹ with a half-life of 2 hours at 100°C. upm.edu.my The activation energy for this thermal degradation was calculated to be 21.53 kJ/mol. upm.edu.my Similarly, the loss of color intensity under direct sunlight also adhered to first-order kinetics, with a rate constant of 0.024 h⁻¹ and a half-life of 28 days. upm.edu.my

Another study examining the thermal degradation of norbixin microcapsules also reported that the degradation followed a first-order kinetic reaction. researchgate.net The activation energy required for the degradation of microencapsulated norbixin was significantly higher (15.08 kcal/mol) than that for non-encapsulated norbixin (7.61 kcal/mol), indicating improved thermal stability through microencapsulation. researchgate.netcabidigitallibrary.org

The degradation process is accelerated by light, leading to the formation of oxidized norbixin species. au.dk High-resolution liquid chromatography-mass spectrometry (LC-MS) analysis has revealed the presence of norbixin species with one or more oxidations, and the levels of these oxidized products increase with storage time, a process that is expedited by light exposure. au.dk

The table below presents kinetic data for the thermal degradation of norbixin in an aqueous solution.

Temperature (°C)Rate Constant (k, h⁻¹)Half-life (t½, h)
500.03321
1000.2992
Data from a kinetic study of water-soluble annatto extract. upm.edu.my

Molecular and Biochemical Interaction Studies of Norbixin

Interaction with Biological Macromolecules

The interaction of norbixin (B1239005) with biological macromolecules, particularly dairy proteins, has been a key area of research, largely driven by its long-standing use as a colorant in cheese production. nih.govresearchgate.net Understanding these interactions is crucial for optimizing its application in food systems and for elucidating its broader biochemical behavior.

Binding Affinity and Conformational Changes with Dairy Proteins (e.g., Whey Protein Isolate, Caseinates)

Studies have shown that norbixin binds to various dairy proteins, including whey protein isolate (WPI) and sodium caseinate (NaCN), leading to the formation of complexes. nih.govresearchgate.net The binding affinity varies depending on the protein. Research indicates that the binding affinity between sodium caseinate and norbixin is higher than that of whey protein isolate with norbixin. nih.govresearchgate.net

Among individual dairy proteins, bovine serum albumin (BSA) exhibits a higher binding affinity for norbixin compared to β-lactoglobulin and α-lactalbumin. nih.govresearchgate.net In the casein family, κ-casein demonstrates a stronger binding interaction with norbixin than α- and β-caseins. nih.govresearchgate.net These binding events are not passive; they actively induce conformational changes in the protein structures of both WPI and NaCN. researchgate.net The binding of norbixin to whey proteins is a spontaneous process, primarily driven by hydrophobic interactions. acs.orgresearchgate.net

The binding stoichiometry between norbixin and β-lactoglobulin has been determined to be 1:1 and is observable across a wide pH range from 2.5 to 9.5. researchgate.net Furthermore, increasing the ionic strength of the solution can enhance the binding of norbixin to sodium caseinate. researchgate.net This is likely due to the weakening of electrostatic repulsion between the protein molecules and norbixin, which facilitates the colorant's access to the hydrophobic interior of the caseins. researchgate.net

Binding Affinity of Norbixin with Dairy Proteins
Protein/Protein IsolateRelative Binding Affinity with NorbixinReference
Sodium Caseinate (NaCN)Higher nih.govresearchgate.net
Whey Protein Isolate (WPI)Lower nih.govresearchgate.net
Bovine Serum Albumin (BSA)Higher than β-lactoglobulin and α-lactalbumin nih.govresearchgate.net
κ-CaseinHigher than α- and β-caseins nih.govresearchgate.net

Spectroscopic Techniques for Probing Molecular Interactions (Fluorescence Spectroscopy, FTIR, Circular Dichroism)

A suite of spectroscopic techniques has been instrumental in characterizing the molecular interactions between norbixin and dairy proteins. nih.govresearchgate.net These methods provide insights into the binding mechanisms and the resulting structural changes in the proteins.

Fluorescence Spectroscopy: This technique has been used to study the binding reaction by observing the quenching of the intrinsic fluorescence of tryptophan residues within the whey proteins upon interaction with norbixin. nih.govacs.org The decrease in fluorescence intensity upon the addition of norbixin indicates the formation of a complex between the protein and the ligand. nih.govresearchgate.netacs.org This quenching effect is a result of the tryptophan residues moving closer to the protein surface as a consequence of the binding event. acs.org

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis has confirmed that norbixin induces conformational changes in the secondary structure of whey proteins and caseins. researchgate.net This technique probes the vibrational modes of the protein backbone, revealing alterations in structures like α-helices and β-sheets upon complex formation. researchgate.net

Circular Dichroism (CD): CD spectroscopy provides further evidence of conformational changes in dairy proteins upon binding with norbixin. nih.govresearchgate.net This method is sensitive to the chiral environment of the protein's secondary and tertiary structures, and changes in the CD spectrum indicate a rearrangement of these structures. researchgate.net The binding of norbixin has been shown to increase the percentage of unordered secondary structures in proteins. researchgate.net

In Vitro Studies on Molecular Mechanisms (Excluding Clinical/Therapeutic)

Beyond its interactions with proteins, in vitro studies have explored the molecular mechanisms of norbixin in various cell-free and cellular models, revealing its potential as a bioactive compound.

Radical Scavenging Activity and Antioxidant Potential in Cell-Free Assays

Norbixin has demonstrated significant radical-scavenging activity in various cell-free assays, highlighting its antioxidant potential. medkoo.commedkoo.com It has been shown to scavenge reactive oxygen species (ROS) with an IC₅₀ ranging from 15–40 µM. medkoo.commedkoo.com This direct antioxidant action is attributed to the long chain of conjugated double bonds in its structure. researchgate.net In the ABTS radical cation decolorization assay, a common method for measuring antioxidant capacity, norbixin has shown efficacy. redalyc.org

Interactions with DNA (e.g., Protection against Oxidative DNA Damage in Plasmid DNA and Fibroblasts)

Norbixin exhibits a dual role in its interaction with DNA, acting as both a protective agent and, under certain conditions, a pro-oxidant. In cell-free systems using plasmid DNA, norbixin has been shown to protect against single- and double-strand breaks induced by reactive oxygen species generated by metal ions like Sn²⁺ and Fe²⁺. cambridge.orgcambridge.orgnih.gov Specifically, norbixin started to confer protection at a metal-to-norbixin ratio of 1:1 for Sn²⁺ and 1:10 for Fe²⁺. cambridge.orgcambridge.orgnih.gov Low concentrations of norbixin (10 μM) have been found to protect plasmid DNA from damage induced by hydrogen peroxide in the presence of these metal ions. google.com

In studies with murine fibroblasts subjected to oxidative stress, norbixin demonstrated a protective effect against H₂O₂-induced DNA damage, although this effect was inversely related to its concentration under low serum conditions. cambridge.orgcambridge.orgnih.gov A protection of 41% was observed at 10 μM, which decreased to 21% at 50 μM. cambridge.orgcambridge.orgnih.gov However, at higher concentrations, and particularly in the presence of high serum levels, norbixin appeared to enhance oxidative DNA damage. cambridge.orgcambridge.orgnih.gov It is important to note that under normal conditions, norbixin itself does not show detectable genotoxic effects on these cells. cambridge.orgnih.gov

Protective Effects of Norbixin Against Oxidative DNA Damage
SystemOxidantNorbixin Concentration/RatioObserved EffectReference
Plasmid DNASn²⁺1:1 (Metal:Norbixin)Protection against strand breakage cambridge.orgcambridge.orgnih.gov
Plasmid DNAFe²⁺1:10 (Metal:Norbixin)Protection against strand breakage cambridge.orgcambridge.orgnih.gov
Murine Fibroblasts (low serum)H₂O₂10 μM41% protection against DNA breakage cambridge.orgcambridge.orgnih.gov
Murine Fibroblasts (low serum)H₂O₂50 μM21% protection against DNA breakage cambridge.orgcambridge.orgnih.gov

Modulation of Cellular Pathways (e.g., NF-κB activation, COX-2 expression in Macrophages)

Norbixin has been found to modulate key inflammatory pathways in macrophages. It inhibits the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. medkoo.commedkoo.com In lipopolysaccharide (LPS)-stimulated macrophages, norbixin downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. medkoo.commedkoo.com This leads to a reduction in the production of pro-inflammatory cytokines. medkoo.commedkoo.com

Further studies in retinal pigment epithelium (RPE) cells have shown that norbixin can strongly downregulate A2E-induced NF-κB transactivation by 73% and also inhibit the transactivation of activator protein-1 (AP-1), another key inflammatory modulator, by 82%. biorxiv.orgbiorxiv.orgaging-us.com This inhibitory action on NF-κB and AP-1 is associated with a significant reduction in the mRNA expression of inflammatory interleukins such as IL-6 and IL-8. biorxiv.orgbiorxiv.orgaging-us.com

Norbixin Disodium in Advanced Material Science and Nanotechnology Research

Microencapsulation for Enhanced Stability and Solubility in Research Systems

Norbixin (B1239005), a carotenoid pigment derived from the seeds of the Bixa orellana tree, presents significant potential in various research applications due to its antioxidant properties. However, its inherent instability and low water solubility limit its direct use. Microencapsulation has emerged as a key technique to overcome these limitations by entrapping norbixin within a protective matrix, thereby enhancing its stability and solubility in research systems. researchgate.netcabidigitallibrary.org

Application of Wall Materials (e.g., Gum Arabic, Maltodextrin)

The selection of appropriate wall materials is a critical factor in the success of norbixin microencapsulation. Gum arabic and maltodextrin (B1146171) are among the most extensively studied materials for this purpose, often used individually or in combination. researchgate.netcabidigitallibrary.org

Gum Arabic (GA) is a natural hydrocolloid known for its excellent emulsifying properties and ability to form a protective film around the core material. Research has shown that using 100% gum arabic as the wall material can result in high microencapsulation efficiency. researchgate.net Specifically, one study reported a high efficiency of 74.91% to 226.40 μg of norbixin per gram of microcapsules when gum arabic was used alone. researchgate.net This formulation also demonstrated that the encapsulated norbixin retained its antioxidant activity. researchgate.net

Maltodextrin (MD) is a polysaccharide widely used in the food and pharmaceutical industries as a carrier agent. It is favored for its high water solubility and neutral taste. Studies have investigated various ratios of maltodextrin to gum arabic to optimize encapsulation efficiency and the properties of the resulting microcapsules. researchgate.net For instance, combinations such as 100:0, 85:15, 65:35, 50:50, 35:65, 15:85, and 0:100 (MD:GA) have been explored. researchgate.net While maltodextrin is effective, some research suggests that gum arabic alone can provide superior encapsulation efficiency for norbixin. mdpi.com

The choice of wall material significantly impacts the stability and release characteristics of the encapsulated norbixin. For example, the thermal stability of encapsulated norbixin is markedly improved compared to its non-encapsulated form. The activation energy required for the degradation of microencapsulated norbixin was found to be 15.08 kcal/mol, which is nearly double that of non-encapsulated norbixin (7.61 kcal/mol). researchgate.netcabidigitallibrary.org This enhanced stability is crucial for applications where the compound may be exposed to elevated temperatures. researchgate.netcabidigitallibrary.org

Process Efficiency and Characterization of Microcapsules (Particle Diameter, Homogeneity, Solubility)

The efficiency of the microencapsulation process and the physical characteristics of the resulting microcapsules are critical determinants of their performance in research applications. Key parameters evaluated include process yield, particle size and distribution, morphology, and solubility.

Process Efficiency: The spray-drying technique is commonly employed for norbixin microencapsulation. The process yield, which represents the amount of microcapsules recovered after drying, is an important measure of efficiency. Studies have reported good process yields, with one particular formulation using 100% gum arabic achieving a yield of 61.07%. researchgate.netcabidigitallibrary.org The encapsulation efficiency, which refers to the amount of norbixin successfully entrapped within the wall material, is also a crucial parameter. High encapsulation efficiencies have been achieved, indicating effective protection of the core material. researchgate.net

Particle Diameter and Homogeneity: The size and uniformity of the microcapsules are vital for their application. Scanning electron microscopy (SEM) is often used to analyze the morphology and size distribution of the microcapsules. Research has shown that it is possible to obtain norbixin microcapsules with a uniform particle diameter and good homogeneity. researchgate.netufrgs.br This uniformity is important for ensuring consistent properties and behavior in research systems.

Solubility: A primary goal of microencapsulating norbixin is to improve its solubility in aqueous systems. Studies have demonstrated that norbixin microcapsules exhibit high solubility, often exceeding 90%. researchgate.netcabidigitallibrary.org This enhanced solubility significantly expands the potential applications of norbixin in various research models.

Below is a table summarizing the characterization of norbixin microcapsules from a study utilizing different wall materials.

Formulation (MD:GA)Microencapsulation Efficiency (µg/g)Process Yield (%)Solubility (%)Moisture Content (%)Antioxidant Activity (µmol TE/g)
0:10074.91 - 226.4061.07>902.86 ± 0.8177.77 ± 0.59

Table based on data from a study on norbixin microencapsulation. researchgate.netcabidigitallibrary.org

Nanostructured Systems for Compound Delivery in Research Models

The application of nanotechnology in delivering bioactive compounds has opened new avenues for research. Nanostructured systems, such as polymeric nanoparticles and nanofibers, offer advantages like improved bioavailability, controlled release, and targeted delivery, making them promising carriers for norbixin in various research models. phosphorex.comunl.pt

Development of Polymeric Nanoparticles for Norbixin Incorporation

Polymeric nanoparticles (PNPs) are solid colloidal particles ranging in size from 10 to 1000 nm. unl.pt They can be formulated from biodegradable polymers like poly-ε-caprolactone (PCL) to encapsulate hydrophobic compounds such as bixin (B190684), a precursor to norbixin. nih.govresearchgate.net The interfacial deposition method is a common technique used for their preparation. nih.gov

Research has focused on developing bixin-loaded polymeric nanoparticles to enhance its therapeutic potential by improving its pharmacokinetic parameters. nih.govnih.gov These nanoparticles have been characterized for their size, polydispersity index, zeta potential, and drug loading capacity. For instance, one study reported bixin-loaded nanoparticles with a mean hydrodynamic diameter of 23.7 ± 0.2 nm, a polydispersity index of 0.226 ± 0.006, a zeta potential of -21.69 ± 9.90 mV, and a drug loading of approximately 24.23 ± 0.41 mg/g. researchgate.net The negative zeta potential indicates good colloidal stability. unl.pt

These nanoparticles have shown promise in preclinical research models. For example, oral administration of bixin-loaded nanoparticles demonstrated protective effects against cigarette smoke-induced acute lung inflammation and oxidative stress in mice. nih.govnih.gov

Nanoparticle ParameterValue
Mean Hydrodynamic Diameter23.7 ± 0.2 nm
Polydispersity Index0.226 ± 0.006
Zeta Potential-21.69 ± 9.90 mV
Drug Loading~24.23 ± 0.41 mg/g

Table based on characterization data of bixin-loaded polymeric nanoparticles. researchgate.net

Nanofiber Fabrication and Characterization for Norbixin Integration

Electrospinning is a versatile technique used to produce nanofibers from a variety of polymers. mdpi.com These nanofibers, with their high surface-area-to-volume ratio and porous structure, are being explored for the integration of bioactive compounds like norbixin for various applications, including tissue regeneration. researchgate.netresearchgate.net

While direct research on norbixin-integrated nanofibers is emerging, studies on similar bioactive compounds provide a framework for their potential development. The fabrication process involves dissolving a polymer, such as polycaprolactone (B3415563) (PCL), in a suitable solvent and then ejecting the solution through a spinneret under a high-voltage electric field. mdpi.com The bioactive compound can be incorporated into the polymer solution before spinning.

Characterization of these nanofibers typically includes analysis of their morphology using scanning electron microscopy (SEM), chemical composition via Fourier-transform infrared spectroscopy (FTIR), and mechanical properties. researchgate.net For instance, research on bixin-loaded PCL nanofibers has shown their potential for efficient cutaneous wound healing in diabetic mice, highlighting the promise of this technology for delivering annatto-derived compounds. researchgate.net

Green Synthesis of Metallic Nanoparticles with Annatto (B74696) Extracts for Research Applications

The green synthesis of metallic nanoparticles using plant extracts has gained significant attention as an eco-friendly alternative to conventional chemical and physical methods. scielo.org.mxnih.gov Plant extracts contain a rich source of phytochemicals, such as flavonoids, alkaloids, and terpenoids, that can act as both reducing and capping agents in the synthesis of nanoparticles. scielo.org.mxmdpi.com

Annatto (Bixa orellana) extracts, rich in compounds like bixin and norbixin, are being explored for the green synthesis of metallic nanoparticles, such as silver (Ag) and gold (Au) nanoparticles. researchgate.net The phytochemicals in the annatto extract reduce the metal ions from their salt precursors to form nanoparticles, while also stabilizing them and preventing agglomeration. scielo.org.mx

This approach offers a sustainable method for producing nanoparticles with potential applications in various research fields, including antimicrobial and antioxidant studies. researchgate.net The biological activities of the annatto extract can be combined with the unique properties of the metallic nanoparticles, creating novel materials for investigation. frontiersin.org

Investigation of Norbixin Mobility in Complex Matrices Under Controlled Conditions

The mobility of norbixin disodium (B8443419) within complex matrices is a critical area of investigation, particularly for its application in advanced materials and nanotechnology. Understanding how this compound migrates and distributes itself within various structures under different environmental stimuli is key to designing functional materials with controlled release or sensing capabilities. Research in this area often employs protein gels as model systems to simulate complex biological or food-related environments.

Migration Studies through Protein Gels under Electrical Fields

The application of an external electrical field has been explored as a method to facilitate and control the movement of norbixin molecules through protein-based gels. researchgate.net Studies utilizing rennet-induced micellar casein concentrate (MCC) gels, which serve as a model for cheese curd, have demonstrated that an electrical field can significantly enhance the migration rate of norbixin. researchgate.netdptc.ie This is a promising development for processes where the slow diffusion of colorants like norbixin is a limiting factor. researchgate.net

In these experiments, the movement of norbixin is tracked as it penetrates the gel matrix. researchgate.net Confocal laser scanning microscopy has been instrumental in visualizing the localization of norbixin molecules, confirming their presence primarily within the aqueous phase of the protein gel. researchgate.netresearchgate.net The inherent negative charge of norbixin, which is significant across a range of pH values, is a key factor in its electrophoretic mobility. researchgate.netresearchgate.net

However, the effectiveness of an electrical field can be influenced by other factors. For instance, while pulsed electric field (PEF) treatments were investigated to alter the permeabilization of the gel matrix, they did not result in a statistically significant change in the migration patterns of norbixin. researchgate.net This suggests that the continuous application of an electrical field, rather than pulsed treatments, is more influential on norbixin mobility under the studied conditions. researchgate.net

Influence of Ionic Strength and pH on Norbixin Aggregation and Mobility

The mobility and aggregation behavior of norbixin disodium are highly sensitive to the ionic strength and pH of the surrounding medium. researchgate.netresearchgate.net These parameters can significantly alter the penetration of norbixin into complex matrices like protein gels. researchgate.netresearchgate.net

pH: The pH of the environment plays a crucial role in the aggregation state and, consequently, the mobility of norbixin. At acidic pH values below 7, norbixin tends to form H-aggregates, which can be observed through a blue shift in its absorbance spectrum. researchgate.net This aggregation can lead to precipitation, especially in the absence of stabilizing agents. researchgate.net Research has shown that reducing the pH from approximately 6.6 to 5.3 can dramatically decrease the penetration rate of norbixin through casein-based gels by as much as 80-90%. researchgate.netresearchgate.net However, in other systems, such as sodium alginate films, pH changes (from 3.0 to 11.0) did not significantly influence the migration of norbixin salts into acidic aqueous solutions. researchgate.net

Interactive Data Table: Effect of pH and Ionic Strength on Norbixin Penetration in Micellar Casein Concentrate (MCC) Gels

ParameterConditionProtein ContentChange in Penetration RateReference
pHReduction from 6.58 to 5.377.5%~90% decrease researchgate.net
pHReduction from 6.60 to 5.3015%~80% decrease researchgate.net
Ionic Strength (Calcium Chloride)Addition of 2%Not Specified~60% decrease researchgate.net
Ionic Strength (Salt)Increase from 0% to 4%15%~60% increase researchgate.net

Q & A

Q. How can conflicting results on this compound’s pro-oxidant vs. antioxidant effects be systematically analyzed?

  • Methodological Answer : Apply Hill’s criteria for causality (e.g., dose-response consistency, biological plausibility). Replicate studies under standardized conditions (e.g., ROS detection methods, cell types). Use meta-regression to assess heterogeneity across studies .

Guidance for Data Presentation

  • Tables/Figures : Use tables to compare IC50 values across assays or pharmacokinetic parameters. Figures should illustrate mechanisms (e.g., signaling pathways) or structural interactions. Avoid redundancy between text and visuals; reference all figures in the results section .
  • Statistical Analysis : Report p-values, effect sizes, and confidence intervals. Use ANOVA for multi-group comparisons and Bonferroni correction for multiple hypotheses. Open-source tools like R or Python’s SciPy ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.